Paclitaxel-13C6
Description
Rationale for Site-Specific Isotopic Labeling in Drug Development Research
In drug development, understanding a drug's precise mechanism of action and its metabolic fate is paramount. Site-specific isotopic labeling, where an isotope is placed at a particular position within a molecule, offers a refined approach to these investigations. researchgate.netnih.gov This technique provides detailed insights that uniform labeling, where all atoms of a certain element are replaced, cannot. researchgate.net
By strategically placing a stable isotope, researchers can:
Trace Metabolic Transformations: Pinpoint exactly where a molecule is chemically altered by the body's metabolic processes. nih.govsimsonpharma.com
Identify Metabolites: The distinct mass of the isotope makes it easier to identify drug metabolites in complex biological mixtures using mass spectrometry. lucerna-chem.ch
Elucidate Reaction Mechanisms: Help to understand the step-by-step process of how a drug interacts with its target and how it is broken down. clearsynth.com
Quantify Target Engagement: In some cases, it can be used to measure how well a drug binds to its intended target protein. mdpi.com
This level of precision is invaluable for optimizing drug design, predicting potential drug-drug interactions, and ensuring the development of safer and more effective therapeutic agents. simsonpharma.com
Overview of Paclitaxel (B517696) as a Foundational Compound in Mechanistic and Metabolic Investigations
Paclitaxel is a well-established and highly successful anticancer drug, first isolated from the bark of the Pacific yew tree. mdpi.comwikipedia.org It is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer. drugbank.commedicines.org.uk Its primary mechanism of action involves interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton. wikipedia.orgdrugbank.com Paclitaxel stabilizes microtubules, preventing them from disassembling, which in turn arrests cell division and leads to cancer cell death. mdpi.comdrugbank.com
Due to its complex structure and extensive clinical use, paclitaxel has been the subject of numerous mechanistic and metabolic studies. vt.edumdpi.com The metabolism of paclitaxel in humans is primarily carried out by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which convert it into hydroxylated metabolites. drugbank.comdiva-portal.org The extensive existing knowledge base on paclitaxel's pharmacology and metabolism makes it an ideal candidate for more advanced investigations using sophisticated tools like isotopic labeling. vt.edu
Defining the Research Scope of Paclitaxel-13C6 as a Specialized Chemical Probe
This compound is a specialized version of paclitaxel where six of the carbon atoms in the benzoyl group have been replaced with the stable isotope ¹³C. synzeal.com This specific labeling makes it an invaluable research tool, primarily for quantitative analysis and mechanistic studies.
The key applications of this compound in a research context include:
Internal Standard for Quantitative Analysis: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS), a known amount of this compound is added to biological samples. musechem.comugent.be Because it is chemically identical to the unlabeled paclitaxel but has a different mass, it can be used to accurately quantify the concentration of the drug and its metabolites, correcting for variations during sample preparation and analysis. sigmaaldrich.comnih.govwuxiapptec.com
Metabolic Studies: By tracking the ¹³C-labeled portion of the molecule, researchers can precisely follow the metabolic fate of the benzoyl group of paclitaxel. simsonpharma.com This helps in confirming metabolic pathways and identifying the specific metabolites formed.
Drug Interaction Studies: It can be used to investigate how co-administered drugs affect the metabolism of paclitaxel.
NMR-Based Structural and Binding Studies: The ¹³C label can be used in NMR spectroscopy to study the conformation of paclitaxel when it binds to its target, β-tubulin, providing insights into the molecular interactions that are key to its anticancer activity. mdpi.comresearchmap.jp
In essence, this compound serves as a highly specific and sensitive probe, enabling researchers to ask more detailed questions about the pharmacology of this important drug.
Data Tables
Table 1: Properties of Paclitaxel and this compound
| Property | Paclitaxel | This compound |
| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₁¹³C₆H₅₁NO₁₄ |
| Molecular Weight | ~853.9 g/mol | ~859.9 g/mol |
| Isotopic Label | None | Six ¹³C atoms on the benzoyl group |
| Primary Use in Research | Foundational compound for efficacy and toxicity studies. | Internal standard for quantitative mass spectrometry, mechanistic and metabolic studies. |
Table 2: Common Stable Isotopes in Pharmaceutical Research
| Isotope | Natural Abundance (%) iris-biotech.de | Key Applications |
| Carbon-13 (¹³C) | 1.10 | Tracing metabolic pathways, NMR spectroscopy, internal standards for mass spectrometry. metsol.commusechem.com |
| Deuterium (²H) | 0.015 | Modifying pharmacokinetic properties, internal standards. musechem.com |
| Nitrogen-15 (¹⁵N) | 0.366 | Protein and nucleic acid studies, NMR spectroscopy. metsol.comiris-biotech.de |
| Oxygen-18 (¹⁸O) | 0.20 | Mechanistic studies of enzymatic reactions. |
Properties
Molecular Formula |
C₄₁¹³C₆H₅₁NO₁₄ |
|---|---|
Molecular Weight |
859.86 |
Synonyms |
Abraxane-13C6; Genaxol-13C6; Genetaxyl-13C6; OncoGel-13C6; Onxal-13C6; Pacliex-13C6; (-)-Paclitaxel-13C6; Taxol-13C6; Yewtaxan-13C6; NSC 125973-13C6; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling Methodologies for Paclitaxel 13c6
Historical Context of Paclitaxel (B517696) Chemical Synthesis Approaches
The journey to conquer the chemical synthesis of Paclitaxel has been marked by significant innovation and persistent challenges, leading to both total synthesis and more commercially viable semi-synthetic routes.
Total Chemical Synthesis Innovations and Challenges
The total synthesis of Paclitaxel is a landmark achievement in organic chemistry, showcasing the ingenuity of synthetic strategies. acs.org First accomplished by the research groups of Robert A. Holton and K.C. Nicolaou in 1994, these routes were the culmination of years of intensive research by numerous teams globally. wikipedia.orgnih.gov
The complexity of Paclitaxel's structure, characterized by a unique [6-8-6-4] tetracyclic core, 11 stereocenters, and a highly strained bicyclo[5.3.1]undecane ring system, posed immense synthetic hurdles. acs.orgnih.gov Early synthetic strategies often focused on the convergent assembly of the A and C rings, followed by the formation of the challenging eight-membered B ring. nih.gov Innovations in reaction methodology were spurred by these efforts, including novel approaches to ring formation and the stereoselective introduction of functional groups. nih.gov For instance, Holton's approach involved an epoxy alcohol cleavage to form the AB ring system, while Nicolaou's strategy utilized a Shapiro reaction for the A-C ring coupling and a McMurry coupling for the B ring closure. nih.gov
Semi-Synthesis Routes and Precursor Utilization
To address the supply challenges of Paclitaxel, which was initially isolated in low yields from the bark of the Pacific yew tree (Taxus brevifolia), semi-synthetic methods were developed. wikipedia.organnualreviews.org These approaches leverage advanced, naturally occurring taxane (B156437) precursors that are more abundant and can be harvested from renewable resources like the needles and twigs of various yew species. mdpi.comgoogle.com
The most prominent precursors for semi-synthesis are 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. mdpi.comgoogle.com 10-DAB, which lacks the C-10 acetate (B1210297) group and the C-13 side chain of Paclitaxel, can be extracted in relatively high quantities from the needles of the European yew (Taxus baccata). annualreviews.orggoogle.com The development of a commercially viable process to convert 10-DAB into Paclitaxel was a significant breakthrough. wikipedia.org This typically involves the protection of certain hydroxyl groups, attachment of the C-13 side chain, and subsequent acetylation at the C-10 position. google.com
Baccatin III, which only lacks the C-13 side chain, is an even more direct precursor. annualreviews.org The key step in the semi-synthesis from both precursors is the attachment of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain, a process that has been optimized over the years. annualreviews.org The isotopic labeling of Paclitaxel to produce Paclitaxel-13C6 via semi-synthesis can be achieved by synthesizing a 13C-labeled side chain precursor and attaching it to the natural baccatin III or 10-deacetylbaccatin III core.
| Precursor | Key Structural Difference from Paclitaxel | Source |
| 10-Deacetylbaccatin III (10-DAB) | Lacks C-13 side chain and C-10 acetate | Needles of Taxus baccata |
| Baccatin III | Lacks C-13 side chain | Twigs of Taxus species |
Biosynthetic Pathway Elucidation and Engineering for Paclitaxel Production
Understanding the natural biosynthetic pathway of Paclitaxel in Taxus species has opened new avenues for its production, including metabolic engineering and plant cell culture, which are also applicable to the generation of isotopically labeled compounds.
Identification of Key Enzymatic Steps in Taxus Species
The biosynthesis of Paclitaxel is a complex process involving approximately 20 enzymatic steps. wikipedia.org The pathway begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). wikipedia.orgresearchgate.net A key committed step is the cyclization of GGPP by taxadiene synthase (TS) to form the taxane skeleton, taxa-4(5),11(12)-diene. researchgate.net
Following the formation of the initial taxane core, a series of intricate oxidation and acylation reactions occur. These modifications are catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases and various transferases. researchgate.netresearchgate.net Key hydroxylation steps at multiple positions on the taxane ring are crucial for the subsequent addition of acyl groups. The formation of the important intermediate, baccatin III, involves several of these enzymatic modifications. researchgate.netnih.gov The final stages of the pathway involve the attachment of the C-13 side chain, which itself is synthesized from phenylalanine. researchgate.net
| Enzyme Class | Role in Paclitaxel Biosynthesis | Example Enzyme |
| Terpene Cyclase | Formation of the core taxane skeleton | Taxadiene Synthase (TS) |
| Cytochrome P450 Hydroxylases | Oxygenation of the taxane ring | Taxane 10β-hydroxylase (T10βH) |
| Acyltransferases | Addition of acetyl and benzoyl groups | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) |
| Aminomutase | Rearrangement of phenylalanine for side chain synthesis | Phenylalanine aminomutase (PAM) |
Metabolic Engineering and Heterologous Biosynthesis of Paclitaxel Precursors
The elucidation of the Paclitaxel biosynthetic pathway has paved the way for metabolic engineering approaches to enhance its production. nih.govbenthamscience.com These strategies aim to overcome the low yields and slow growth rates of Taxus species. frontiersin.org One major goal is the heterologous production of Paclitaxel or its key precursors in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae). frontiersin.orgnih.gov
Significant progress has been made in transferring parts of the Paclitaxel pathway into these microorganisms. mpg.de For instance, the genes encoding the enzymes for the synthesis of taxadiene and taxadien-5α-ol have been successfully expressed in both E. coli and yeast. nih.gov Reconstituting the entire pathway in a heterologous host remains a significant challenge due to the complexity and the membrane-bound nature of many of the cytochrome P450 enzymes involved. frontiersin.orgnih.gov However, the production of key intermediates like baccatin III in engineered microbes is becoming increasingly feasible. nih.gov These engineered systems offer a promising platform for producing 13C-labeled Paclitaxel precursors by feeding the microbial cultures with 13C-labeled substrates, such as 13C-glucose.
Advancements in Plant Cell and Tissue Culture for Compound Generation
Plant cell culture of Taxus species has emerged as a commercially viable and sustainable method for producing Paclitaxel and its precursors. benthamscience.comnih.gov This technology avoids the ecological issues associated with harvesting yew trees and allows for production in controlled bioreactor environments. nih.govresearchgate.net
Significant research has focused on optimizing culture conditions to improve cell growth and Paclitaxel yield. benthamscience.com Strategies include the development of high-yielding cell lines, optimization of nutrient media, and the use of elicitors—compounds that stimulate the plant's defense responses and, consequently, the production of secondary metabolites like Paclitaxel. benthamscience.comresearchgate.net Methyl jasmonate is a well-known and effective elicitor in Taxus cell cultures.
Genetic engineering of Taxus cells is also being explored to enhance productivity. wpi.edu This involves overexpressing genes that encode for rate-limiting enzymes in the biosynthetic pathway or down-regulating competing metabolic pathways. oup.com For the production of this compound, plant cell cultures can be supplied with 13C-labeled precursors in the growth medium, which are then incorporated into the Paclitaxel molecule through the plant cells' natural biosynthetic machinery.
Directed Synthesis of this compound: Isotopic Incorporation Strategies
The directed synthesis of this compound necessitates a strategic approach to introduce the six carbon-13 atoms into a specific moiety of the molecule. The benzoyl group at the C-2 position of the baccatin III core and the N-benzoyl group on the C-13 side chain are common targets for isotopic labeling.
A plausible and efficient strategy for the regiospecific synthesis of this compound involves the use of a commercially available labeled precursor, [¹³C₆]-benzoic acid. chemscene.com This approach ensures that all six carbon-13 atoms are incorporated exclusively into the benzoyl group. The general synthetic pathway can be outlined in the following steps:
Preparation of [¹³C₆]-Benzoyl Chloride: The synthesis begins with the conversion of [¹³C₆]-benzoic acid to its more reactive acid chloride derivative, [¹³C₆]-benzoyl chloride. This transformation is typically achieved by reacting the labeled benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). echemi.comdoubtnut.com
Semi-synthesis of this compound: The most common route to paclitaxel and its derivatives is through semi-synthesis, starting from a readily available precursor like baccatin III or 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the yew tree. wikipedia.orgmdpi.com In a key step, the C-13 hydroxyl group of a suitably protected baccatin III derivative is esterified with a C-13 side chain precursor. To introduce the ¹³C₆-labeled benzoyl group, the synthesis of the C-13 side chain would incorporate [¹³C₆]-benzoyl chloride. Alternatively, if the labeling is desired at the C-2 position, a debenzoylation of baccatin III followed by re-esterification with [¹³C₆]-benzoyl chloride can be performed. The final steps would involve the attachment of the side chain and subsequent deprotection to yield this compound. nih.govgoogle.com
Table 1: Proposed Synthetic Scheme for this compound via Regiospecific Labeling
| Step | Reactant(s) | Reagent(s) | Product | Purpose |
| 1 | [¹³C₆]-Benzoic Acid | Thionyl Chloride (SOCl₂) | [¹³C₆]-Benzoyl Chloride | Activation of the carboxylic acid for subsequent reactions. |
| 2 | Protected Baccatin III Derivative | [¹³C₆]-labeled C-13 side chain precursor | Protected this compound | Attachment of the isotopically labeled side chain. |
| 3 | Protected this compound | Deprotection agents | This compound | Removal of protecting groups to yield the final product. |
The synthesis of ¹³C-enriched complex natural products like paclitaxel is fraught with challenges that necessitate innovative synthetic strategies.
One of the primary difficulties lies in the multi-step nature of the synthesis of complex molecules. researchgate.net Introducing the isotopic label early in the synthetic sequence can lead to a dilution of the label in subsequent steps, reducing the final isotopic enrichment. Conversely, late-stage introduction of the label is often more efficient but can be synthetically challenging to achieve without altering the core structure of the molecule.
Another significant challenge is the potential for isotope scrambling, where the ¹³C label migrates to unintended positions within the molecule under certain reaction conditions. This can compromise the specificity of the labeling and complicate the interpretation of data from studies using the labeled compound.
The high cost and limited availability of ¹³C-labeled starting materials also pose a considerable hurdle. nih.gov While precursors like [¹³C₆]-aniline and [¹³C₆]-phenol are available and can be used to synthesize a variety of labeled compounds, their price can be prohibitive for large-scale synthesis. nih.govresearchgate.net
Innovations in synthetic methodology, such as the development of more efficient and regioselective reactions, are crucial to overcoming these challenges. The use of powerful cross-coupling reactions, for instance, can enable the late-stage introduction of labeled fragments with high efficiency and specificity. nih.gov Furthermore, advances in purification techniques are essential to ensure the high isotopic and chemical purity of the final product.
Table 2: Key Challenges in the 13C-Enrichment of Paclitaxel
| Challenge | Description | Potential Mitigation Strategies |
| Multi-step Synthesis | The lengthy synthetic route to paclitaxel increases the risk of material loss and isotopic dilution. | Development of more convergent and efficient synthetic pathways; late-stage functionalization. |
| Isotope Scrambling | The potential for the ¹³C label to migrate to other positions in the molecule under harsh reaction conditions. | Use of milder reaction conditions and protecting group strategies to prevent unwanted rearrangements. |
| Cost of Labeled Precursors | The high cost of ¹³C-labeled starting materials can make the synthesis economically unfeasible. | Development of more efficient synthetic routes from simpler, less expensive labeled precursors. |
| Purification | Separation of the desired labeled product from unlabeled or partially labeled impurities can be difficult. | Advanced chromatographic techniques and rigorous analytical characterization (e.g., NMR, Mass Spectrometry). acs.orgresearchgate.netnih.govrsc.org |
The efficiency of isotopic incorporation is a critical factor in the synthesis of labeled compounds and is highly dependent on the chosen synthetic strategy. A comparative analysis of different hypothetical routes for the synthesis of this compound highlights the trade-offs between early-stage and late-stage labeling approaches.
In contrast, a late-stage labeling strategy, such as the one described in section 2.3.1, where the ¹³C₆-benzoyl group is introduced towards the end of the synthesis, is generally more efficient in terms of isotopic incorporation. This is because the expensive isotopic label is introduced in a high-yielding step close to the final product, minimizing the chances of loss or dilution.
The choice of synthetic route will ultimately depend on a balance of factors including the availability of labeled starting materials, the complexity of the required chemical transformations, and the desired level of isotopic enrichment. For a complex molecule like paclitaxel, a convergent semi-synthetic approach that utilizes a late-stage introduction of the ¹³C₆-labeled moiety is likely to be the most efficient and practical method for achieving high isotopic incorporation.
Table 3: Hypothetical Comparison of Isotopic Incorporation Efficiency
| Labeling Strategy | Point of ¹³C Introduction | Number of Post-Labeling Steps (Approx.) | Estimated Isotopic Incorporation Efficiency | Advantages | Disadvantages |
| Early-Stage | Synthesis of a tetracyclic core precursor | > 20 | Low to Moderate | Potentially allows for labeling of the core skeleton. | High risk of isotopic dilution and low overall yield of the labeled product. |
| Late-Stage (Semi-synthesis) | Acylation with [¹³C₆]-benzoyl chloride | < 5 | High | High efficiency, utilizes readily available precursors. | Labeling is restricted to the benzoyl moiety. |
Advanced Analytical Techniques and Bioanalytical Applications of Paclitaxel 13c6
Role of Paclitaxel-13C6 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is essential for correcting the variability associated with sample preparation and analysis. An ideal IS behaves identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by the detector. This compound fulfills these criteria, as its physical and chemical properties are nearly identical to paclitaxel (B517696), ensuring it experiences similar losses during sample processing and similar ionization efficiency in the mass spectrometer. unil.chsci-hub.se The use of a stable isotope-labeled internal standard like this compound is considered best practice, as it can compensate for matrix effects and improve the accuracy and reproducibility of quantification. unil.chsci-hub.se
Development and Validation of Mass Spectrometry-Based Assays
Numerous sensitive and specific assays based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed and validated for the quantification of paclitaxel and its metabolites in biological matrices such as human plasma, serum, and meconium. nih.govnih.govresearchgate.netbiorxiv.org These methods typically involve spiking the biological sample with a known amount of this compound as the internal standard. nih.govnih.govresearchgate.netbiorxiv.org
The validation of these bioanalytical methods is performed according to regulatory guidelines, such as those from the FDA, and includes the assessment of accuracy, precision, selectivity, and stability. nih.gov For instance, a GLP-validated LC-MS/MS method for quantifying paclitaxel and its hydroxylated metabolites in human and dog plasma utilizes this compound as the internal standard. nih.gov In this method, plasma samples are extracted using methyl-tert-butyl ether, and the analytes are separated using high-performance liquid chromatography (HPLC) before detection by positive ion electrospray tandem mass spectrometry. nih.gov The use of this compound ensures reliable quantification by creating a peak area ratio against the unlabeled paclitaxel. nih.gov
Another validated LC-MS/MS assay for paclitaxel and its metabolites in human plasma also employs this compound. nih.gov This method involves a simple liquid-liquid extraction with tert-butylmethylether and separation on a C18 column with an alkaline mobile phase. nih.govcapes.gov.br The assay demonstrated good accuracy and precision, making it suitable for supporting clinical pharmacological studies. nih.gov
Optimization of LC-MS/MS and UHPLC-MS/MS Methodologies for Paclitaxel and Metabolites
The optimization of LC-MS/MS and Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) methods is critical for achieving high sensitivity, specificity, and throughput in the analysis of paclitaxel and its metabolites. The use of this compound is integral to this optimization process.
Method optimization often involves the careful selection of chromatographic conditions and mass spectrometric parameters. For example, a UHPLC-MS/MS method was developed for the determination of paclitaxel in human plasma using this compound as the internal standard. oup.comoup.com This method achieved a rapid chromatographic separation within 2 minutes on a C18 column with a mobile phase of methanol (B129727) and 0.1% aqueous formic acid. oup.comoup.com Detection was performed in the positive multiple reaction monitoring (MRM) mode, tracking specific mass transitions for paclitaxel and this compound. oup.comoup.com The optimized MRM transitions for paclitaxel (as a sodium adduct) and this compound were m/z 876.2 → 307.9 and m/z 882.2 → 313.9, respectively. oup.comoup.com
Further optimization can be seen in a method for quantifying paclitaxel and its metabolites in human meconium, where this compound was used for quantitative isotope dilution-LC-HRMS (High-Resolution Mass Spectrometry). biorxiv.org The mass spectrometer was operated in positive ion mode, alternating between full scan and data-independent analysis (MS/MS) to ensure both quantification and confirmation of analyte identity. biorxiv.org
The following table summarizes the optimized parameters from a representative UHPLC-MS/MS method:
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 | oup.comoup.com |
| Mobile Phase | Methanol:0.1% aqueous formic acid (75:25, v/v) | oup.comoup.com |
| Flow Rate | 0.4 mL/min | oup.comoup.com |
| Run Time | 2 min | oup.comoup.com |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | oup.comoup.com |
| Monitored Transition (Paclitaxel) | m/z 876.2 → 307.9 (Na+ adduct) | oup.comoup.com |
| Monitored Transition (this compound) | m/z 882.2 → 313.9 | oup.comoup.com |
| Capillary Voltage | 3.5 kV | oup.com |
| Cone Voltage | 50 V | oup.com |
| Source Temperature | 100°C | oup.com |
| Desolvation Temperature | 250°C | oup.com |
Calibration Curve Construction, Linearity Assessment, and Limit of Quantification Determination in Research Matrices
The use of this compound is fundamental to establishing reliable calibration curves for the quantification of paclitaxel in various research matrices, including human plasma and meconium. biorxiv.orgoup.comoup.com Calibration curves are constructed by plotting the ratio of the peak area of the analyte (paclitaxel) to the peak area of the internal standard (this compound) against the known concentration of the analyte. oup.comoup.com A weighted least-squares linear regression is often applied to ensure accuracy across the concentration range. researchgate.net
The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. biorxiv.org For example, a UHPLC-MS/MS method for paclitaxel in human plasma demonstrated excellent linearity over a range of 0.1021 to 20.42 µg/mL with a correlation coefficient greater than 0.999. oup.comoup.com Similarly, a method for analyzing paclitaxel and its metabolites in meconium showed linearity from 4 to 4,000 pg/mg with R² values greater than 0.99 for all analytes. biorxiv.org
The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, typically within 20%. nih.gov For a method quantifying paclitaxel and its metabolites in human plasma, the LLOQ for paclitaxel was 10 ng/mL, while for the metabolites it was 1 ng/mL. nih.gov In a dried blood spot assay, the LLOQ for paclitaxel and its metabolites was determined to be 1 ng/mL. ugent.be
The following table presents data on linearity and LLOQ from various studies using this compound as an internal standard:
| Matrix | Analyte(s) | Linear Range | R² | LLOQ | Reference |
| Human Plasma | Paclitaxel | 0.1021–20.42 µg/mL | >0.999 | 0.1021 µg/mL | oup.comoup.com |
| Human Plasma | Paclitaxel | 10–10,000 ng/mL | N/A | 10 ng/mL | nih.gov |
| Human Plasma | 6α-OH-Paclitaxel, 3'-p-OH-Paclitaxel | 1–1,000 ng/mL | N/A | 1 ng/mL | nih.gov |
| Human Meconium | Paclitaxel, 3'-p-OH-Paclitaxel, 6α-OH-Paclitaxel | 4–4,000 pg/mg | >0.994 | N/A | biorxiv.org |
| Dried Blood Spot | Paclitaxel and metabolites | 1–1000 ng/ml | N/A | 1 ng/ml | ugent.be |
Applications in Stable Isotope Tracing Analysis (SITA) and Stable Isotope-Resolved Metabolomics (SIRM)
While the primary application of this compound is as an internal standard, the principles of stable isotope labeling are central to the fields of Stable Isotope Tracing Analysis (SITA) and Stable Isotope-Resolved Metabolomics (SIRM). researchgate.netnih.gov These techniques utilize molecules enriched with stable isotopes (like ¹³C) to trace metabolic pathways and measure metabolic fluxes in biological systems. researchgate.netnih.govscitechnol.com
Principles and Experimental Design of Stable Isotope Tracing for Metabolic Flux Analysis
Stable isotope tracing is a powerful method for investigating the dynamic processes of metabolism. researchgate.netnih.gov The core principle involves introducing a stable isotope-labeled substrate (a "tracer") into a biological system and tracking the incorporation of the isotope into downstream metabolites. scitechnol.commetsol.com This allows researchers to map active metabolic pathways and quantify the rate of metabolic reactions (fluxes). nih.gov
An experimental design for a SITA or SIRM study typically involves:
Selection of a labeled tracer: A substrate enriched with a stable isotope (e.g., [U-¹³C]-glucose) is chosen based on the metabolic pathway of interest. researchgate.netnih.gov
Incubation: Cells, tissues, or organisms are cultured or infused with the labeled tracer. nih.gov
Sample collection and metabolite extraction: Samples are collected at various time points, and metabolites are extracted.
Analytical detection: The isotopic enrichment in the metabolites is measured using mass spectrometry or nuclear magnetic resonance spectroscopy. nih.govnih.gov
Data analysis: The labeling patterns (mass isotopomer distributions) are analyzed to determine relative pathway activities and calculate metabolic fluxes. nih.gov
While this compound is not typically used as a tracer to probe endogenous metabolic pathways, the concept of tracing a labeled drug molecule can be applied to study its own metabolism and disposition (ADME - absorption, distribution, metabolism, and excretion). scitechnol.commetsol.com By administering a ¹³C-labeled drug, researchers can differentiate the drug and its metabolites from endogenous compounds, facilitating their identification and quantification. scitechnol.com
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Detection of Labeled Metabolites
Both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are powerful analytical tools for detecting and quantifying stable isotope-labeled metabolites. nih.govisotope.com
Mass Spectrometry (MS): MS is highly sensitive and can distinguish between isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge (m/z) ratio. nih.govnih.gov High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), are particularly well-suited for this purpose as they can resolve the small mass differences between different isotopologues. nih.govlcms.cz The data from MS analysis provides a mass distribution vector (MDV), which describes the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a particular metabolite. nih.gov This information is crucial for calculating metabolic fluxes. nih.gov
The combination of these advanced analytical techniques with stable isotope labeling provides a robust platform for modern bioanalysis and metabolic research. nih.gov
Integration of Proteomics and Metabolomics for Comprehensive Pathway Mapping
The integration of proteomics and metabolomics, often referred to as "multi-omics," provides a powerful systems biology approach to understanding the complex cellular responses to chemotherapy. Utilizing this compound in such integrated workflows allows for a more precise correlation between the drug's metabolic fate and its impact on protein expression and signaling pathways. By tracing the 13C-labeled backbone of paclitaxel, researchers can simultaneously measure its direct metabolic effects while quantifying changes in the proteome that underpin the cellular response, including mechanisms of resistance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a quantitative proteomic technique that can be powerfully combined with metabolomic analysis of 13C-labeled drugs. acs.org In this approach, one population of cells is grown in media containing "light" amino acids (e.g., with ¹²C), while another is grown in "heavy" media (e.g., with ¹³C-labeled lysine (B10760008) and arginine). mdpi.com Following treatment of the "light" cells with this compound, the cell populations can be combined, and subsequent mass spectrometry analysis can simultaneously quantify the relative abundance of thousands of proteins and trace the metabolic products of the labeled drug. acs.orgmdpi.com This allows for the direct correlation of protein up- or down-regulation with specific metabolic shifts induced by the drug.
Joint pathway analysis using platforms like MetaboAnalyst enables the statistical integration of these distinct molecular data types. tandfonline.com By mapping both the altered metabolites and proteins to known biological pathways, researchers can identify networks that are significantly dysregulated by the drug treatment. tandfonline.com For instance, a study investigating the effects of paclitaxel on glioblastoma cells combined proteomics and metabolomics to reveal that while certain proteins involved in drug resistance were upregulated, combining the treatment with another agent could downregulate them. tandfonline.com This holistic view can uncover complex feedback loops and crosstalk between metabolic and signaling pathways that would be missed by either analysis alone. mdpi.com For example, the integration of proteomics and metabolomics can reveal how paclitaxel-induced changes in the cytoskeleton (a proteomic finding) are linked to shifts in energy metabolism or nucleotide synthesis (a metabolomic finding). tandfonline.comaacrjournals.org
This integrated approach is crucial for:
Identifying Mechanisms of Action and Resistance: Linking changes in protein expression (e.g., drug transporters, apoptosis regulators) directly to the metabolic rewiring caused by this compound. acs.orgtandfonline.com
Discovering Novel Biomarkers: Identifying proteins and metabolites whose changes are highly correlated, providing robust, multi-faceted biomarkers of drug response or toxicity.
Comprehensive Pathway Analysis: Gaining a systems-level understanding of how the drug perturbs cellular homeostasis, from signaling cascades to metabolic flux. mdpi.com
Table 1: Integrated Proteomic and Metabolomic Studies in Chemotherapy Research
| Study Focus | Omics Techniques Used | Key Findings | Relevance to Labeled Paclitaxel |
|---|---|---|---|
| Global cellular response to Paclitaxel in HeLa cells acs.org | SILAC-based quantitative proteomics, LC-MS/MS | Identified 347 proteins with altered abundance upon paclitaxel treatment, including downregulation of the tumor suppressor PDCD4. | Provides a proteomic blueprint that can be directly linked to the metabolic effects traced by this compound. |
| Effects of Cisplatin (B142131) and/or Paclitaxel on Glioblastoma (GBM) cells tandfonline.com | Untargeted proteomics and metabolomics (UHPLC-Q-TOF-MS/MS), Joint Pathway Analysis | Combination of cisplatin and paclitaxel downregulated proteins associated with cisplatin resistance; integrated analysis highlighted dysregulation of the HIF-1 signaling pathway. | Demonstrates a framework for using this compound to map how the drug, alone or in combination, alters both protein and metabolite networks. |
| General framework for multi-omics in oncology mdpi.com | Integration of metabolomics, proteomics, and transcriptomics | Uncovered relationships between glucose uptake and one-carbon metabolism, suggesting sensitivity to anti-folate drugs in certain tumors. | Illustrates how tracing this compound's metabolic impact could be layered with proteomic data to predict sensitivities to other therapies. |
Advanced Imaging Modalities Utilizing Isotopic Probes
Hyperpolarized 13C MRI for Dynamic Metabolic Imaging in Preclinical Models
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI) is a transformative imaging technique that enables the real-time, non-invasive visualization of metabolic pathways in vivo. nih.gove-century.us The method overcomes the primary limitation of conventional ¹³C spectroscopy—low sensitivity—by using a process called dynamic nuclear polarization (DNP). DNP dramatically increases the polarization of ¹³C nuclei in a labeled substrate by over 10,000-fold, temporarily boosting the MR signal to a level that allows for dynamic imaging of its metabolic conversion. e-century.us
While direct hyperpolarization of a complex molecule like this compound for imaging is not currently feasible, the technique is extensively used with simpler ¹³C-labeled metabolic substrates, most commonly [1-¹³C]pyruvate, to probe the metabolic effects of chemotherapies, including paclitaxel. nih.govmdpi.com After intravenous injection of hyperpolarized [1-¹³C]pyruvate, its conversion into other key metabolites, such as [1-¹³C]lactate, [1-¹³C]alanine, and ¹³C-bicarbonate, can be mapped spatially and temporally. e-century.usmdpi.com
This provides a powerful tool for assessing early treatment response. For example, many cancer cells exhibit high rates of glycolysis, leading to a strong signal from the conversion of pyruvate (B1213749) to lactate (B86563) (the Warburg effect). aacrjournals.orge-century.us A successful therapeutic intervention may disrupt this metabolic phenotype long before any changes in tumor size are detectable by conventional anatomical imaging.
A key preclinical and clinical finding is the change in the lactate-to-pyruvate signal ratio following treatment. In a study involving a patient with breast cancer receiving neoadjuvant chemotherapy that included paclitaxel, hyperpolarized ¹³C MRI was used to monitor treatment response. After just one cycle of therapy, a 34% decrease in the ¹³C-labeled lactate-to-pyruvate ratio was observed, correctly identifying the patient as a responder, a finding later confirmed by pathology. nih.gov This metabolic shift indicated a successful therapeutic effect on tumor metabolism. Such studies provide a clear framework for how the metabolic impact of treatment with this compound could be assessed non-invasively, using hyperpolarized probes to measure downstream metabolic pathway activity.
Table 2: Preclinical and Clinical Studies Using Hyperpolarized ¹³C MRI for Treatment Response Assessment
| Cancer Model | Treatment | Hyperpolarized Probe | Key Metabolic Finding | Reference |
|---|---|---|---|---|
| Breast Cancer (Patient) | Neoadjuvant chemotherapy including Paclitaxel and Carboplatin | [1-¹³C]pyruvate | 34% reduction in lactate/pyruvate ratio after one cycle, indicating early treatment response. | nih.gov |
| Prostate Cancer (Patients) | Systemic Chemotherapy | [1-¹³C]pyruvate | Observed altered pyruvate metabolism (increased lactate or reduced alanine) in tumors; changes post-treatment correlated with RECIST response criteria. | nih.gov |
| Colorectal Carcinoma (Preclinical) | Bevacizumab (anti-vascular agent) | [1-¹³C]pyruvate and [1,4-¹³C₂]fumarate | Decreased pyruvate-to-lactate flux indicated reduced perfusion; increased fumarate-to-malate conversion served as a marker for necrosis. | aacrjournals.org |
| Glioblastoma (Rat Model) | Radiotherapy | [1-¹³C]pyruvate | Response to therapy was detected by a decrease in ¹³C labeling of tumor lactate, even as tumor volume increased (pseudo-progression). | e-century.us |
Technological Advancements in Signal Detection and Data Interpretation for Labeled Compounds
The utility of this compound in research is fundamentally dependent on the analytical technologies used for its detection and the computational tools available for data interpretation. Significant advancements in both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have enhanced the ability to work with ¹³C-labeled compounds.
Advancements in Mass Spectrometry: High-resolution mass spectrometry (HRMS), particularly platforms like Quadrupole Time-of-Flight (QTOF), has become central to metabolomics. mdpi.com These instruments provide exceptional mass accuracy, which is critical for distinguishing between metabolites with very similar masses and for confirming the incorporation of ¹³C atoms from a labeled precursor like this compound. For quantitative precision, triple quadrupole (QQQ) mass spectrometers operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offer superior sensitivity and a wider dynamic range, making them ideal for targeted analysis of low-abundance drug metabolites. mdpi.com A cross-platform comparison showed that while QTOF is excellent for untargeted discovery, QQQ systems exhibit higher precision for quantifying specific ¹³C isotopologues. mdpi.com Computational data processing has also evolved, with tools that can automatically detect and quantify features based on dose-response and stable isotope tracing, improving the comprehensiveness of drug metabolite identification. frontiersin.org
Advancements in NMR Spectroscopy: While historically limited by low sensitivity, NMR spectroscopy offers unparalleled information on the specific position of ¹³C labels within a molecule, which is crucial for detailed pathway analysis. nih.govnih.gov The development of specialized ¹³C-optimized cryogenic probes has significantly improved signal detection for samples at natural abundance and for labeled compounds. frontiersin.org Furthermore, advanced 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), help to resolve spectral overlap, a common challenge in complex biological mixtures. uii.ac.id For flux analysis, novel 2D heteronuclear NMR experiments have been designed that provide quantitative analysis of ¹³C multiplets with high sensitivity and resolution, overcoming major hurdles of traditional 1D ¹³C-NMR. nih.gov
Advancements in Data Interpretation: The analysis of data from stable isotope labeling experiments has become more sophisticated. Software workflows now exist to correct for the natural abundance of ¹³C, which is essential for accurately calculating the fractional enrichment in metabolites. nih.gov The concept of the Mass Distribution Vector (MDV) or Mass Isotopomer Distribution (MID) is central to this analysis, representing the relative abundances of all isotopologues of a given metabolite. nih.gov Interpreting these patterns provides direct insight into nutrient contributions and relative pathway activities. nih.gov For untargeted analysis, techniques like Isotopic Ratio Outlier Analysis (IROA) use specific ¹³C labeling ratios (e.g., 5% vs. 95%) to create characteristic isotopic patterns that allow biological signals to be easily distinguished from background noise and artifacts in LC-MS data. frontiersin.org
Table 3: Technological Advancements for Analysis of ¹³C-Labeled Compounds
| Technology/Technique | Platform | Advancement | Application for this compound |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | MS (QTOF) | Provides high mass accuracy for confident identification of unknown metabolites and confirmation of ¹³C incorporation. mdpi.com | Untargeted screening for novel metabolites of this compound. |
| Triple Quadrupole (QQQ) Mass Spectrometry | MS (QQQ) | Offers superior sensitivity and precision for targeted quantification of specific isotopologues using SIM/MRM modes. mdpi.com | Accurate quantification of this compound and its known metabolites in biological matrices. |
| ¹³C-Optimized Cryoprobes | NMR | Enhances signal-to-noise ratio, enabling detection of lower concentration metabolites. frontiersin.org | Improves detection of paclitaxel metabolites and allows for structural elucidation. |
| Quantitative 2D Heteronuclear NMR | NMR | Overcomes low sensitivity and high spectral overlap of 1D ¹³C-NMR, allowing for quantitative positional isotope analysis. nih.gov | Determining the exact position of ¹³C atoms in metabolites to resolve complex metabolic pathways. |
| Isotopic Ratio Outlier Analysis (IROA) | LC-MS | Uses specific ¹³C labeling patterns to differentiate biological signals from noise and determine carbon atom counts. frontiersin.org | Facilitates confident identification of drug-related metabolites in complex untargeted analyses. |
| Mass Distribution Vector (MDV) Analysis | Data Analysis | Systematic interpretation of isotopologue patterns to determine fractional enrichment and infer pathway activity. nih.gov | Quantifies the contribution of this compound to downstream metabolic pools. |
Mechanistic Investigations Using Paclitaxel 13c6 in Preclinical and in Vitro Models
Elucidation of Cellular and Molecular Mechanisms of Action
The primary mechanism of paclitaxel's anticancer activity is its interaction with microtubules, essential components of the cell's cytoskeleton. nih.govdrugbank.compatsnap.com
Microtubule Stabilization Dynamics and Functional Consequences
Paclitaxel (B517696) is renowned for its unique ability to stabilize microtubules. nih.govdrugbank.compatsnap.com Unlike other agents that cause microtubule disassembly, paclitaxel binds to the β-tubulin subunit of the tubulin dimers that form microtubules. drugbank.com This binding promotes the assembly of tubulin into microtubules and prevents their depolymerization. drugbank.compatsnap.com The result is the formation of unusually stable and non-functional microtubules. patsnap.com This disruption of the natural dynamic instability of microtubules—a constant process of growth and shrinkage—is critical for various cellular functions, most notably cell division. nih.govnih.gov
The stabilization of microtubules has profound functional consequences. The rigid microtubule network loses its flexibility, which is essential for processes like maintaining cell shape and intracellular transport. drugbank.com
Impact on Mitotic Spindle Assembly and Cell Cycle Progression in Cell Lines
The most well-documented consequence of microtubule stabilization by paclitaxel is the disruption of mitosis. nih.govnih.govaacrjournals.org During cell division, microtubules form the mitotic spindle, a dynamic structure responsible for segregating chromosomes into two daughter cells. nih.gov Paclitaxel's interference with microtubule dynamics leads to the formation of abnormal mitotic spindles. taylorandfrancis.com This can result in a prolonged arrest of the cell cycle at the G2/M phase, as the spindle assembly checkpoint detects the defects and halts progression into anaphase. nih.govmolbiolcell.org Unable to properly align and segregate chromosomes, the cancer cells are ultimately driven towards programmed cell death, or apoptosis. nih.govmdpi.com Studies in human colon carcinoma cells have shown that very low concentrations of paclitaxel can inhibit the progression of mitotic cells to the G1 phase, indicating interference with spindle formation. nih.govaacrjournals.org
The following table summarizes the effects of paclitaxel on cell cycle progression in various cell lines as documented in foundational studies.
| Cell Line | Observed Effect | Reference |
| HeLa | Mitotic arrest, with a maximum fraction of cells locked in mitosis at 18 hours. | mdpi.com |
| HCT116 | Inhibition of mitotic progression; induction of cells with >4C DNA content. | aacrjournals.org |
| Breast Cancer Cells | Blockage of cell cycle progression at mitosis and induction of apoptosis. | researchgate.net |
Exploration of Non-Mitotic Mechanisms of Action
While its impact on mitosis is a primary focus, research has uncovered several non-mitotic mechanisms through which paclitaxel can exert its cytotoxic effects. researchgate.net
Microtubules serve as tracks for the transport of vesicles, organelles, and other cellular components by motor proteins. The hyper-stabilization of these tracks by paclitaxel can impair this essential transport system. researchgate.net This disruption can affect various cellular processes, including signaling and the delivery of essential molecules. Studies have shown that paclitaxel can disrupt the endosomal sorting and cargo loading of small extracellular vesicles (sEVs), which are important for intercellular communication. mdpi.com
A fascinating non-mitotic effect of paclitaxel is its ability to induce the formation of micronuclei—small, separate nuclei within a single cell. researchgate.netjcancer.org This can occur through both mitotic and non-mitotic pathways. researchgate.netjcancer.org One proposed non-mitotic mechanism suggests that the rigid microtubule bundles created by paclitaxel can physically stress and break the nuclear envelope, particularly in cancer cells which may have a more malleable nuclear lamina. researchgate.netresearchgate.netjcancer.orgprobiologists.com The loss of nuclear envelope integrity and the subsequent DNA damage can contribute to cell death. frontiersin.orgroyalsocietypublishing.org Studies have indicated that a reduction in lamin A/C proteins, which are components of the nuclear lamina, can make cancer cells more susceptible to this paclitaxel-induced micronucleation. researchgate.netfrontiersin.org
Investigating Cellular Transport and Uptake Mechanisms
The efficacy of paclitaxel is dependent on its ability to enter cancer cells. Research into this area has revealed that the uptake mechanism can be complex and may vary depending on the cell type and the formulation of the drug. purdue.edupurdue.edu Studies on paclitaxel nanocrystals suggest an endocytotic uptake mechanism, where the drug is internalized by the cell. purdue.edupurdue.edu Other research on lipid-based formulations of paclitaxel has pointed to internalization via the low-density lipoprotein receptor (LDLR) pathway, followed by localization in lysosomes and subsequent release into the cytoplasm. nih.govtandfonline.com The use of stable isotope-labeled paclitaxel, such as Paclitaxel-13C6, in conjunction with advanced imaging and mass spectrometry techniques could allow for a more precise tracing of the drug's path into and within the cell, providing quantitative data on uptake rates and subcellular distribution.
The table below outlines different proposed uptake mechanisms for paclitaxel formulations.
| Paclitaxel Formulation | Proposed Uptake Mechanism | Cell Types Studied | Reference |
| Nanocrystals | Endocytosis | KB cells | purdue.edupurdue.edu |
| Lipid Emulsion (PTX-CH Emul) | LDLR-mediated endocytosis | Triple-negative breast cancer cells | nih.govtandfonline.com |
| Lipid Nanocapsules (LNCs) | Cdc42/GRAF-dependent endocytosis and macropinocytosis | Breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468) | nih.gov |
Identification and Characterization of Transporters (e.g., OATPs) in In Vitro Neuronal Models
Recent studies have implicated Organic Anion-Transporting Polypeptides (OATPs) as key players in the transport of paclitaxel into neuronal cells, a process believed to be central to the development of chemotherapy-induced peripheral neuropathy. nih.govmdpi.com Research using in vitro neuronal models has been instrumental in identifying specific OATP members involved in this process.
Experiments have demonstrated that paclitaxel is actively transported into neuronal cells, a finding that rules out passive diffusion as the sole mechanism of entry. mdpi.com Studies focusing on the expression of OATPs in neuronal tissues and cell lines have identified OATP1A1 and OATP1B2 as primary transporters for paclitaxel in sensory neurons. nih.govresearcher.life Pharmacological inhibition of these transporters, or their genetic knockout using CRISPR/Cas9, has been shown to reduce paclitaxel uptake in neuronal cells. nih.govresearchgate.net For instance, the use of glycyrrhizic acid, an inhibitor of OATP1A1 and OATP1B2, attenuated paclitaxel-induced neurotoxicity in vitro without compromising its anticancer effects in cancer cell lines. nih.govresearcher.life These findings highlight the potential of targeting these specific transporters to mitigate the neurotoxic side effects of paclitaxel. nih.gov
| Transporter Family | Specific Members | Role in Paclitaxel Transport | Supporting Evidence |
| Organic Anion-Transporting Polypeptides (OATPs) | OATP1A1, OATP1B2 | Primary transporters in neuronal cells | Inhibition and knockout studies reduce uptake nih.govresearcher.liferesearchgate.net |
| OATP1B3 | Expressed in various cancer cells | Potential role in drug delivery to tumors mdpi.com | |
| Organic Anion Transporter (OAT) | OAT2 | Implicated in paclitaxel transport | Increased accumulation in OAT2-expressing oocytes mdpi.com |
Modeling Intracellular Distribution and Localization Using Labeled Paclitaxel
The use of labeled paclitaxel, including radioactively labeled forms like ¹⁴C-paclitaxel, has been crucial for modeling its intracellular distribution and accumulation. researchgate.netmolbiolcell.org These studies have revealed that paclitaxel can accumulate within cancer cells to concentrations significantly higher than in the surrounding plasma, a factor that likely contributes to its therapeutic efficacy. molbiolcell.org
Mathematical models have been developed to describe the cellular pharmacokinetics of paclitaxel. These models often incorporate a two-compartment system, accounting for both entry into the cell and binding to intracellular targets like microtubules. nih.gov Studies using human breast cancer cells have shown that intracellular paclitaxel concentrations can reach a plateau within a few hours of exposure. nih.gov Furthermore, research has indicated that the intracellular localization of paclitaxel is not uniform. While its primary target is the microtubule network, its distribution can be influenced by various cellular factors and transport mechanisms. nih.govnih.gov Understanding this distribution is key to comprehending its dual mechanisms of action, which involve blocking cells at both the G1 and G2/M phases of the cell cycle. nih.gov
| Modeling Approach | Key Findings | Implications |
| ¹⁴C-labeled Paclitaxel Biodistribution | High intracellular accumulation in tumor cells. molbiolcell.org | Explains potent anti-tumor activity. |
| Mathematical Pharmacokinetic Models | Two-compartment model (entry and binding). nih.gov | Provides a framework for predicting cellular drug levels. |
| Plateau of intracellular concentration after a few hours. nih.gov | Informs optimal drug exposure times. | |
| Subcellular Localization Studies | Primary target is the microtubule network. nih.gov | Confirms the main mechanism of action. |
| Dual mechanism of cell cycle arrest (G1 and G2/M). nih.gov | Explains complex cellular responses to the drug. |
Proteomic Profiling and Interactome Dynamics in Response to Paclitaxel Exposure
Quantitative Proteomics Approaches (e.g., SILAC) for Global Protein Abundance Changes
Quantitative proteomics techniques, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), have been pivotal in mapping the global changes in protein abundance following paclitaxel exposure. acs.orgnih.gov In this method, cells are cultured in media containing either "light" or "heavy" isotopic forms of amino acids. nih.gov By comparing the proteomes of drug-treated (heavy) and control (light) cells, researchers can precisely quantify changes in thousands of proteins simultaneously. acs.orgnih.gov
A SILAC-based study in HeLa cells identified 347 proteins whose abundance changed significantly upon paclitaxel treatment. acs.org These proteins were involved in various biological processes, including spindle assembly and mitotic exit, consistent with paclitaxel's known mechanism of action. acs.org Notably, the study also revealed the downregulation of the tumor suppressor PDCD4, suggesting a novel aspect of paclitaxel's cellular effects. acs.org Similar quantitative proteomic approaches have been used to investigate paclitaxel resistance, identifying mitochondrial proteins as major components with altered expression. nih.govnih.gov These studies underscore the power of SILAC to provide a comprehensive, unbiased view of the cellular response to paclitaxel, uncovering both expected and novel protein alterations. acs.orgnih.govnih.gov
| Proteomic Technique | Cell Line | Key Findings | Reference |
| SILAC | HeLa | 347 proteins with altered abundance; downregulation of PDCD4. acs.org | acs.org |
| iTRAQ & Label-Free | SKOV-3 (Ovarian Cancer) | Changes in mitochondrial proteins associated with resistance. nih.govnih.gov | nih.govnih.gov |
| SILAC | A431 | No significant protein abundance changes with paclitaxel, unlike with TKIs. aacrjournals.org | aacrjournals.org |
Analysis of Protein Conformational Changes and Protein-Protein Interactions
Beyond simple changes in protein levels, paclitaxel induces significant alterations in protein conformations and their interaction networks. nih.gov Quantitative chemical cross-linking with mass spectrometry (qXL-MS) has emerged as a powerful tool to probe these dynamics within living cells. nih.gov This technique reveals not only which proteins interact but also how these interactions and the proteins' three-dimensional structures change in response to drug treatment. nih.gov
A study using qXL-MS on paclitaxel-treated cells revealed widespread changes in protein conformations and interactions that were often more pronounced than the changes in protein abundance. nih.gov For example, significant conformational changes were observed in the ATP synthase complex in mitochondria, reflecting paclitaxel's impact on cellular bioenergetics. nih.gov The analysis also visualized the expected stabilization of microtubules and provided insights into dose-dependent changes in protein complexes involved in cell cycle progression and apoptosis, including keratins and prohibitins. nih.gov Protein-protein interaction (PPI) network analysis further helps to contextualize these changes, identifying key hub proteins and functional clusters affected by paclitaxel. researchgate.netfrontiersin.orgsums.ac.ir These approaches provide a systems-level view of the drug's impact, moving beyond a single target to a dynamic network of cellular responses. nih.govresearchgate.net
Cellular Mechanobiology and Morphological Responses
Changes in Intracellular Stiffness and Morphology in 2D and 3D Cell Culture Environments
Paclitaxel's primary effect of stabilizing microtubules has profound consequences on the physical properties of cells, including their stiffness and shape. researchgate.netnih.gov Studies investigating the mechanobiology of cancer cells have shown that paclitaxel treatment leads to an increase in intracellular stiffness. researchgate.netnih.govnih.gov This stiffening is observed in both 2D and 3D cell culture environments. researchgate.netnih.gov
In a 2D environment, human oesophageal squamous cell carcinoma cells treated with paclitaxel became significantly stiffer and larger after 24 and 48 hours compared to untreated cells. researchgate.netnih.govnih.gov The treated cells also appeared more circular at the 24-hour mark. nih.gov However, the response in a more physiologically relevant 3D collagen matrix was more complex. While paclitaxel-treated cells were stiffer at 24 hours, this difference was not statistically significant at 48 hours, and a softening was observed thereafter. nih.govbiorxiv.org Interestingly, the size increase seen in 2D was not observed in the 3D environment. nih.gov These findings highlight the importance of the cellular microenvironment in modulating the mechanobiological response to paclitaxel and suggest that changes in cellular mechanics could serve as potential physical biomarkers for treatment response. researchgate.netmdpi.comresearchgate.net
| Culture Environment | Time Point | Intracellular Stiffness | Cell Morphology (Area/Perimeter) | Reference |
| 2D | 24h | Increased | Increased and more circular | nih.govnih.gov |
| 2D | 48h | Increased | Increased | nih.govnih.gov |
| 3D | 24h | Increased | No significant change | nih.govbiorxiv.org |
| 3D | 48h | No significant difference (softening observed) | No significant change | nih.govbiorxiv.org |
Correlation of Mechanical Alterations with Molecular Events
The use of isotopically labeled compounds, such as this compound, is pivotal in advanced analytical methodologies like quantitative mass spectrometry and stable isotope labeling by amino acids in cell culture (SILAC). nih.gov These techniques allow for the precise quantification and tracing of the drug and its metabolic fate within complex biological systems. While this compound is primarily utilized in pharmacokinetic studies to differentiate the administered drug from other molecules, its application in mechanistic studies provides a powerful tool to correlate the drug's concentration-dependent effects with specific cellular events. By enabling researchers to track the molecule's presence and abundance, it is possible to draw direct lines between the drug's engagement with its target and the subsequent cascade of biophysical and molecular changes within the cell.
The primary molecular event following paclitaxel exposure is the stabilization of microtubules. nih.govmdpi.com Paclitaxel binds to the β-tubulin subunit, promoting the assembly of tubulin into microtubules and preventing their depolymerization. nih.govmdpi.com This disruption of normal microtubule dynamics is the foundational molecular event that triggers a host of secondary effects, including significant alterations in the cell's mechanical properties. mdpi.com
Research using in vitro models has established a direct correlation between the molecular action of paclitaxel on the cytoskeleton and changes in cellular mechanics. The stabilization and bundling of microtubules lead to a denser and more rigid cytoskeletal network. nih.gov This increased density directly translates to measurable changes in the physical properties of the cell.
Studies employing techniques such as atomic force microscopy (AFM) and particle tracking microrheology have quantitatively demonstrated this relationship. nih.govnih.gov For instance, treatment of cancer cells with paclitaxel results in a significant increase in intracellular stiffness. nih.gov This stiffening effect is a direct biophysical manifestation of the underlying molecular event of microtubule stabilization. The stabilized microtubules effectively reinforce the cellular structure, making it more resistant to deformation.
Beyond a general increase in stiffness, paclitaxel treatment also induces changes in cell morphology. In two-dimensional (2D) culture environments, treated cells have been observed to become larger and more circular compared to untreated controls. nih.gov These morphological changes are also a consequence of the altered cytoskeletal architecture. The stabilized microtubule network can exert forces that reshape the cell, leading to a more rounded appearance. nih.gov
The following tables summarize key findings from preclinical studies that correlate the mechanical alterations observed in cells with the molecular action of paclitaxel.
Table 1: Correlation of Paclitaxel-Induced Mechanical and Morphological Changes in Cancer Cells
This table presents data from a study on human oesophageal squamous cell carcinoma cells (WHCO1) in a 2D environment, showing changes in intracellular stiffness and cell morphology 24 hours after paclitaxel exposure.
| Parameter | Control (Untreated) | Paclitaxel-Treated | Percentage Change | Finding |
| Intracellular Stiffness (Pa) | Lower | Higher | Significant Increase | Increased stiffness is linked to microtubule stabilization. nih.gov |
| Cell Area (µm²) | Smaller | Larger | Significant Increase | Altered cytoskeletal organization leads to cell spreading. nih.gov |
| Circularity | Less Circular | More Circular | Significant Increase | Cytoskeletal reorganization results in a more rounded cell shape. nih.gov |
Table 2: Time-Dependent Effects of Paclitaxel on Cellular Viscoelasticity
This table outlines the dynamic changes in the viscoelastic parameters of MCF-7 cancer cells over time following paclitaxel treatment, as measured by atomic force microscopy. The parameters (k₀, k₁, k₂) represent different components of cellular stiffness.
| Time Phase | Mechanical Parameter | Control Group | Paclitaxel Group | Observation |
| Former Phase (0-4h) | Young's Modulus | Stable | Gradual Increase | Initial stiffening corresponds to microtubule network stabilization. nih.gov |
| Latter Phase (4-8h) | Young's Modulus | Stable | Significant Increase | Continued and enhanced stiffening reflects ongoing cytoskeletal reorganization. nih.gov |
| Former Phase (0-4h) | Stiffness (k₀, k₁, k₂) | Stable | Increasing Trend | The cell becomes progressively more rigid as paclitaxel acts on microtubules. nih.gov |
| Latter Phase (4-8h) | Stiffness (k₀, k₁, k₂) | Stable | Significantly Higher | The molecular-level stabilization of microtubules manifests as a macro-level increase in cell stiffness. nih.gov |
Metabolic Pathway Elucidation with Paclitaxel 13c6 Tracers
Preclinical Metabolite Identification and Characterization
Stable isotope tracers are instrumental in preclinical studies to understand how a drug molecule is processed in the body. This information is crucial for bridging the gap between preclinical animal models and human clinical studies, providing a foundational understanding of the drug's pharmacology.
In preclinical research, animal models such as mice are frequently used to map the metabolic pathways of therapeutic agents like paclitaxel (B517696). Studies utilizing isotopically labeled paclitaxel, for instance with tritium (B154650) ([3H]paclitaxel), have been essential for tracking the drug and its metabolites. nih.gov These tracer studies have shown that a significant portion of paclitaxel is excreted in the feces. nih.govnih.gov
Comprehensive pharmacokinetic and tissue distribution studies in mice have revealed that paclitaxel distributes substantially to most tissues, with the notable exception of the brain. nih.gov By analyzing biological samples like plasma, feces, and various tissues, researchers can construct a detailed map of the drug's journey through the body. nih.govnih.govnih.gov Mass balance studies in mice, aimed at accounting for the total administered dose, have indicated that the recovery of paclitaxel and its commonly known metabolites is often incomplete, suggesting the existence of other, previously unidentified metabolic products. nih.gov The use of knockout mouse models, such as those lacking specific drug transporter proteins (Mdr1a/1b), has been a strategic approach to increase the circulating levels of metabolites, facilitating their identification. nih.gov
Through the use of tracer studies and advanced analytical techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS), researchers have identified the primary metabolites of paclitaxel. nih.govnih.gov The two major metabolites consistently identified in preclinical and clinical settings are 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel (B27951). nih.govnih.govnih.gov These metabolites are formed through hydroxylation, a common phase I metabolic reaction, at different positions on the paclitaxel molecule.
In studies with mice, small quantities of 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel have been detected in the gut, liver, and gall bladder. nih.gov The formation of these hydroxylated metabolites represents a significant detoxification pathway, as they are prepared for excretion from the body. nih.gov In addition to these primary metabolites, other minor or novel metabolites have also been discovered, such as dihydroxypaclitaxel, helping to create a more complete picture of paclitaxel's biotransformation. nih.gov
| Metabolite Name | Abbreviation | Site of Hydroxylation | Typical Location Detected (Mouse Models) |
|---|---|---|---|
| 6α-hydroxypaclitaxel | 6α-OHP | C6-alpha position | Gut, Liver, Gall Bladder nih.gov |
| 3'-p-hydroxypaclitaxel | 3'-OHP | 3'-para position on the phenyl ring | Gut, Liver, Gall Bladder nih.gov |
| 6α,3'-p-dihydroxypaclitaxel | - | Both C6-alpha and 3'-para positions | Detected in various biological matrices nih.gov |
The biotransformation of paclitaxel into its hydroxylated metabolites is primarily carried out by a superfamily of enzymes known as Cytochrome P450s (CYPs), which are highly expressed in the liver. researchgate.netresearchgate.netnih.gov In vitro studies using human liver microsomes and preclinical models have been crucial in identifying the specific CYP isozymes responsible for paclitaxel metabolism.
Research has firmly established that CYP2C8 is the principal enzyme responsible for the formation of 6α-hydroxypaclitaxel. nih.govresearchgate.net The enzyme CYP3A4 plays a significant, albeit generally lesser, role by metabolizing paclitaxel to 3'-p-hydroxypaclitaxel. nih.govresearchgate.net The activity of these enzymes can be quantified and is sometimes used to phenotype patients, as variations in CYP enzyme function can lead to interindividual differences in drug clearance and toxicity. nih.govscilit.com Understanding the specific contributions of these enzymes is vital for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce these metabolic pathways. nih.gov
| Enzyme | Primary Metabolite Produced | Significance in Paclitaxel Metabolism |
|---|---|---|
| CYP2C8 | 6α-hydroxypaclitaxel | Major metabolic pathway nih.govresearchgate.net |
| CYP3A4 | 3'-p-hydroxypaclitaxel | Secondary metabolic pathway nih.govresearchgate.net |
Tracing Carbon Fluxes in Cellular Bioenergetics
While Paclitaxel-13C6 is used to trace the drug's own metabolic fate, the investigation of central carbon metabolism in cancer cells under the influence of paclitaxel treatment relies on different tracers, primarily 13C-labeled glucose and glutamine. nih.govnih.gov These stable isotope tracing studies, combined with metabolic flux analysis (13C-MFA), allow researchers to quantify how cancer cells reroute their metabolic pathways to produce energy (ATP) and building blocks for proliferation, and how chemotherapeutic agents like paclitaxel alter this metabolic rewiring. nih.govsemanticscholar.orgd-nb.info
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. Cancer cells often exhibit altered TCA cycle activity. mit.edu Studies using 13C-labeled glucose and glutamine in paclitaxel-treated cancer cells have revealed significant metabolic redirections. nih.govsemanticscholar.org
For example, in MCF-7 breast cancer cells, treatment with paclitaxel was found to increase the metabolic flux through the TCA cycle. nih.govsemanticscholar.orgjst.go.jp This suggests that in response to the mitotic stress induced by paclitaxel, cells may ramp up mitochondrial respiration to meet increased ATP demands, possibly for processes like enhanced microtubule polymerization. nih.govsemanticscholar.org Conversely, the flux from pyruvate (B1213749) into anaerobic glycolysis was observed to decrease. nih.govjst.go.jp This shift from glycolysis towards the TCA cycle represents a significant metabolic reprogramming event induced by the drug. nih.govresearchgate.net
Glucose and glutamine are two of the most critical nutrients consumed by rapidly proliferating cancer cells. nih.govnih.gov 13C-labeled tracers of these molecules are extensively used to map their utilization in various biosynthetic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glutaminolysis, which feeds the TCA cycle. nih.govckisotopes.comresearchgate.netnih.gov
In vitro cancer models treated with paclitaxel have been analyzed using these techniques to understand the drug's impact on nutrient utilization. nih.govmdpi.com The findings indicate that paclitaxel can significantly alter the major metabolic pathways involved in energy production and biosynthesis. mdpi.com For instance, by tracing the carbons from [U-13C6]glucose and [U-13C5]glutamine, researchers can quantify the relative contributions of these two key substrates to the TCA cycle and the synthesis of amino acids and lipids. nih.govnih.gov Such analyses have demonstrated that under paclitaxel treatment, cancer cells can adapt by altering their dependence on glucose versus glutamine to fuel the TCA cycle and support survival. nih.govresearchgate.net This detailed understanding of metabolic flux provides a quantitative map of the cellular response to chemotherapy and can help identify novel therapeutic targets. d-nb.infomdpi.com
Fluxomics Studies for Quantifying Metabolic Pathway Activities
Fluxomics, the quantitative study of metabolic flux, is significantly enhanced by the use of stable isotope tracers like this compound. researchgate.net This approach, often referred to as 13C Metabolic Flux Analysis (13C-MFA), allows for the measurement of the rates of metabolic reactions within a cell. researchgate.net While traditionally applied to central carbon metabolism using tracers like 13C-glucose, the principles are adaptable to xenobiotic metabolism, such as that of paclitaxel.
The primary metabolic pathways of paclitaxel in humans are mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.gov These enzymes are responsible for the hydroxylation of paclitaxel into its main metabolites: 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel. By introducing this compound into a cellular system, the rate of its conversion to these metabolites can be precisely quantified using mass spectrometry. The distinct mass shift of +6 atomic mass units in the labeled paclitaxel and its subsequent metabolites allows for their unambiguous detection and differentiation from endogenous molecules.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique in these studies. nih.gov The mass transitions monitored for paclitaxel and its labeled internal standard in such analyses provide a framework for how this compound and its metabolites would be tracked.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Paclitaxel | 854.5 | 286.0 | Quantification of unlabeled drug |
| This compound | 860.5 | 292.0 | Internal standard for quantification and tracer studies |
| 6α-hydroxypaclitaxel | 870.5 | 286.0 | Quantification of metabolite |
| 3'-p-hydroxypaclitaxel | 870.5 | 569.5 | Quantification of metabolite |
By measuring the rate of appearance of the 13C6-labeled metabolites over time, researchers can calculate the metabolic flux through the CYP2C8 and CYP3A4 pathways. This quantitative data is invaluable for understanding the drug's metabolism under various conditions, such as in the presence of other drugs or in different genetic backgrounds affecting enzyme activity. nih.gov
Interrogation of Metabolic Responses to Drug Exposure
This compound is not only a tool for studying the drug's own metabolism but can also be used to probe the broader metabolic response of cells to the drug. The metabolic reprogramming of cancer cells is a hallmark of the disease, and understanding how chemotherapeutic agents affect these altered metabolic states is crucial for improving treatment efficacy. creative-proteomics.com
Detecting Early Metabolic Changes in Preclinical Tumor Models
In preclinical tumor models, this compound can be administered to investigate the drug's distribution and metabolism in a whole-organism context. nih.gov By analyzing tissues and plasma at various time points after administration, the metabolic fate of the drug can be mapped. Furthermore, the impact of paclitaxel on the tumor's metabolic environment can be assessed.
For instance, studies have shown that paclitaxel treatment can induce significant changes in the metabolic profiles of cancer cells. researchgate.netnih.gov While these studies have often used untargeted metabolomics or other labeled tracers to observe these changes, the use of this compound would allow for a direct correlation between the presence of the drug and its metabolites in the tumor and the observed metabolic shifts. This could help to distinguish direct effects of the drug on metabolic pathways from secondary, systemic effects.
Research in preclinical models of paclitaxel-induced peripheral neurotoxicity has identified significant alterations in plasma metabolite profiles, including changes in triglycerides, acylcarnitines, and sphingolipids. The use of this compound in such models could help to elucidate whether these metabolic disturbances are directly linked to the drug's metabolism in specific tissues.
Identifying Dysregulated Metabolic Pathways in In Vitro Models
In vitro models, such as cancer cell lines, provide a controlled environment to dissect the specific metabolic pathways affected by paclitaxel. mdpi.com By treating these cells with this compound, researchers can simultaneously track the metabolism of the drug and its impact on cellular metabolic networks.
Metabolomic analyses of brain cancer cell lines treated with paclitaxel have revealed significant dysregulation of several metabolic pathways, including the urea (B33335) and citric acid cycles, as well as the metabolism of amino acids like aspartate, arginine, and proline. researchgate.netnih.gov The incorporation of this compound into such experiments would enable a more direct assessment of how the drug's presence and metabolism influence these pathways.
For example, by combining this compound tracing with the use of other stable isotope tracers like 13C-glucose or 13C-glutamine, a dual-labeling approach can be employed. This would allow for the simultaneous measurement of the flux of paclitaxel through its metabolic pathways and the flux of central carbon metabolites through glycolysis, the TCA cycle, and other key pathways. This integrated approach can provide a comprehensive picture of the metabolic rewiring induced by paclitaxel.
The following table summarizes key research findings on the metabolic impact of paclitaxel in in vitro models, which could be further investigated using this compound.
| Cell Line | Significantly Dysregulated Metabolites | Enriched Metabolic Pathways |
|---|---|---|
| U87 | ADP, guanosine, guanine, hypoxanthine, nutriacholic acid | Urea cycle, citric acid cycle, polyamine metabolism, amino acid metabolism |
| U373 | Adenosine monophosphate, N-acetylserotonin, L-arginine, L-phenylalanine | Aspartate metabolism, thiamine (B1217682) metabolism, phenylacetate (B1230308) metabolism |
By providing a direct link between the drug's metabolic fate and its effects on cellular metabolism, this compound serves as a powerful tool for elucidating mechanisms of action and identifying potential biomarkers of drug response and resistance.
Emerging Research Directions and Future Perspectives for Paclitaxel 13c6 Studies
Integration of Paclitaxel-13C6 Tracing with Multi-Omics Data Analytics
The integration of data from this compound tracing studies with multi-omics platforms—such as proteomics, metabolomics, and genomics—offers a powerful approach to unravel the complex cellular responses to this drug. lizard.bio This holistic strategy provides a unified snapshot of biological processes that cannot be captured by any single omics approach alone. lizard.bio By combining these data streams, researchers can build more comprehensive models of paclitaxel's effects, leading to the discovery of novel biomarkers and a deeper understanding of drug resistance mechanisms. lizard.bio
For instance, a study combined proteomics and metabolomics to analyze the effects of paclitaxel-loaded nanoparticles on head and neck cancer cells. nih.gov This multi-omics approach revealed that the nanoparticle formulation led to an increased abundance of proteins associated with tubulin and specific metabolites, suggesting a synergistic action that accelerates cancer cell death. nih.gov Similarly, quantitative proteomic techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been used to assess global changes in protein abundance in cancer cells following paclitaxel (B517696) treatment, identifying hundreds of proteins involved in various biological processes. acs.org
The combination of stable isotope labeling with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is particularly effective for elucidating drug disposition and its role in toxicity. acs.org This integrated approach can help link genomic and proteomic changes with the formation of reactive metabolites. acs.org
Table 1: Examples of Multi-Omics Integration with Paclitaxel Studies
| Omics Type | Technique/Platform | Key Findings with Paclitaxel | Reference |
| Proteomics | SILAC-based quantitative proteomics | Identified 347 proteins with altered abundance in HeLa cells upon paclitaxel treatment, affecting processes like spindle assembly and mitotic exit. acs.org | acs.org |
| Proteomics & Metabolomics | UHPLC-MS/MS (TIMS-TOF) | Revealed that paclitaxel-loaded PLGA nanoparticles increased proteins associated with tubulin and altered metabolite levels, enhancing apoptosis in head and neck cancer cells. nih.gov | nih.gov |
| Genomics & Proteomics | Bioinformatics Analysis | Linked paclitaxel-induced immunogenic cell death to specific gene expression signatures in breast cancer. nih.gov | nih.gov |
| Interactomics | Chemical Cross-linking with Mass Spectrometry (XL-MS) | Provided systems-level insights into changes in protein structures and interactions within cells upon paclitaxel treatment. nih.gov | nih.gov |
Development of Novel Research Tools and Advanced Isotopic Labeling Techniques
Advances in isotopic labeling and analytical instrumentation are continually expanding the horizons of this compound research. The synthesis of labeled compounds is a critical aspect, allowing for the precise tracking of drugs within biological systems. metsol.com
Novel techniques are being developed to enhance the efficiency and versatility of isotopic labeling. musechem.com For example, the "combined precursor isotopic labeling and isobaric tagging (cPILOT)" approach allows for enhanced multiplexing in quantitative proteomics. nih.gov Untargeted metabolic isotopomer tracing strategies, using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), enable the discovery of novel metabolic pathways affected by drug treatments. nih.gov
Furthermore, the development of sophisticated software tools is crucial for analyzing the complex datasets generated from stable isotope tracing experiments. nih.govuni-regensburg.de Tools like IsoCorrectoR and X13CMS aid in correcting for natural isotope abundance and identifying differentially labeled metabolites, respectively. uni-regensburg.defrontiersin.org
Table 2: Advanced Isotopic Labeling and Analysis Techniques
| Technique | Description | Application in Drug Metabolism | Reference |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Metabolic labeling technique where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids. nih.gov | Enables quantitative proteomics to compare protein abundance between different experimental conditions, such as before and after drug treatment. acs.orgnih.gov | acs.orgnih.gov |
| Untargeted Stable Isotope-Resolved Metabolomics (SIRM) | Combines high-resolution LC-MS with stable isotope tracing to globally explore metabolic pathway activities. frontiersin.org | Allows for the discovery of unexpected metabolic alterations in response to drug treatment. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Chemical Cross-linking with Mass Spectrometry (XL-MS) | A technique to identify protein-protein interactions and conformational changes within living cells. nih.gov | Provides a systems-level view of how a drug like paclitaxel alters the cellular interactome. nih.gov | nih.gov |
| Isotopic Ratio Outlier Analysis (IROA) | Organisms are grown in media with defined 12C:13C ratios, leading to predictable isotopic patterns for biological features. doi.org | Facilitates the recognition of biological features and determination of elemental composition in metabolomics studies. doi.org | doi.org |
Exploration of this compound in Systems Biology Approaches
Systems biology provides a framework for understanding the complex, dynamic interactions within a biological system. annualreviews.org By integrating experimental data from this compound tracing with computational models, researchers can simulate and predict the drug's effect on cellular networks. annualreviews.org This approach moves beyond studying individual components to analyzing the behavior of the entire system.
For example, a systems biology model could be used to simulate how the flux of 13C from this compound perturbs various metabolic pathways, such as glycolysis and the citric acid cycle. annualreviews.org Such models, parameterized with experimental data, have been used to reveal that the sensitivity of cancer cells to paclitaxel can depend on the state of glycolysis and the ubiquitin-proteasome system. annualreviews.org
Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique within systems biology that uses stable isotope tracer data to quantify the rates of metabolic reactions. mdpi.com Studies using iMFA have shown that paclitaxel-treated cells can upregulate mitochondrial metabolism to compensate for reduced glycolytic flux. mdpi.com
Addressing Methodological Challenges in Stable Isotope Tracer Experiments
Despite their power, stable isotope tracer experiments present several methodological challenges that must be carefully addressed to ensure accurate and meaningful results.
One major challenge is the correction for the natural abundance of stable isotopes and any isotopic impurities in the tracer itself. uni-regensburg.de Failure to perform these corrections can lead to distorted data and incorrect interpretations. uni-regensburg.de The development of software like IsoCorrectoR has been instrumental in addressing this issue. uni-regensburg.de
Another challenge lies in the quantification of metabolite levels in biological fluids, which can be hampered by issues like chromatographic co-elutions and ion suppression in mass spectrometry. nih.gov The use of stable isotope-labeled internal standards is a common strategy to mitigate these problems. nih.gov
Furthermore, the interpretation of large datasets from toxicogenomics studies can be complex. acs.org The strategic use of stable isotope-labeled compounds can simplify data interpretation by helping to link gene expression changes with the formation of specific metabolites. acs.org
Finally, achieving isotopic steady state, where the isotopic composition of metabolites remains constant, is important for quantitative flux analysis but can be difficult to achieve and verify in all experimental systems. uni-regensburg.de
Q & A
Q. How should researchers document isotopic impurity thresholds in this compound batches?
- Methodological Guidance: Report impurity profiles (e.g., 12C contamination) via supplementary materials, including raw MS/MS spectra and vendor certificates. Follow Beilstein Journal guidelines for supplementary data formatting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
